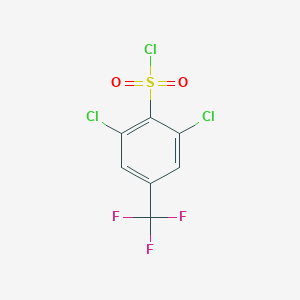

2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

説明

Synthesis Analysis

The synthesis of similar sulfonyl chloride compounds often involves reactions of sulfonyl chlorides with aromatic or aliphatic compounds in the presence of suitable catalysts. For example, benzyl chlorides and methylene acetals have been synthesized using 2,4-dichloro-6-methoxy[1,3,5]triazine and dimethyl sulfoxide, showcasing the versatility of sulfonyl chloride derivatives in organic synthesis (Chu et al., 2009).

Molecular Structure Analysis

Structural and spectroscopic characterization of similar compounds has been conducted using various techniques such as X-ray diffraction and density functional theory (DFT). For instance, the structure of a sulfonamide compound was elucidated through X-ray diffraction, demonstrating the detailed molecular geometry and electron distribution (Özdemir & Dayan, 2019).

Chemical Reactions and Properties

Sulfonyl chloride compounds participate in diverse chemical reactions, including formylation and chlorination processes. For example, a mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether and silver trifluoromethanesulfonate has been developed, indicating the reactive nature of sulfonyl chlorides (Ohsawa et al., 2013).

Physical Properties Analysis

The physical properties of sulfonyl chloride compounds can be quite varied depending on their molecular structure. For instance, the synthesis and characterization of cardo polysulfonates of 1,1′-bis(4-hydroxy phenyl)cyclohexane with disulfonyl chlorides highlighted the influence of structure on physical properties such as solubility and hydrolytic stability (Desai et al., 1996).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of sulfonyl chloride compounds are influenced by their electronic structure and substituents. Research has shown that polyfluoroalkoxysulfonyl groups stabilize both HOMO and LUMO of complexes, affecting their oxidation potential and overall chemical reactivity (Kondratenko et al., 1999).

科学的研究の応用

Pesticide Synthesis

One significant application of this compound is in the synthesis of novel pesticides, such as Bistrifluron, which has shown potent growth-retarding activity against pests. The synthesis involves multiple steps, including chlorination and hydrolysis, to produce the final pesticide with a high yield, demonstrating the compound's role in developing agricultural chemicals (Liu An-chan, 2015).

Organic Synthesis

In organic chemistry, it serves as a pivotal reagent in Friedel-Crafts sulfonylation reactions. It has been used to achieve almost quantitative yields of diaryl sulfones under ambient conditions in unconventional reaction media, showing its versatility in enhancing reactivity and yields in sulfonylation processes (S. Nara, J. Harjani, M. Salunkhe, 2001).

Synthesis of Key Building Blocks

Another application includes its use in the synthesis of key building blocks for various chemicals, like Penoxsulam. A convenient and efficient synthesis approach utilizes this compound in a three-step process that highlights its importance in producing intermediates for further chemical synthesis (Shuai Huang et al., 2019).

Conversion of Sulfur Compounds

It also finds application in the direct oxidative conversion of sulfur compounds to corresponding arenesulfonyl chlorides. This demonstrates its utility in transforming thiols and disulfides into valuable sulfonyl chloride derivatives with good to excellent yields, offering a straightforward method for producing aryl or heteroarylsulfonyl chlorides (H. Veisi, R. Ghorbani-Vaghei, Jafar Mahmoodi, 2011).

Synthesis of Sulfonyl Halides

Research has explored the synthesis of sulfonyl halides from disulfides or thiols using innovative approaches that involve this compound. These methods enhance the yields of the desired sulfonyl chlorides and demonstrate the compound’s role in facilitating efficient chemical transformations (M. Kirihara et al., 2022).

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . In case of ingestion, it is advised not to induce vomiting and to call a physician immediately . If inhaled, the victim should be moved to fresh air and given oxygen if breathing is difficult .

作用機序

Target of Action

The primary target of 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of new carbon-carbon bonds . This can lead to the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of other functional groups in the reaction environment could potentially influence the efficacy of the compound’s action.

特性

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3O2S/c8-4-1-3(7(11,12)13)2-5(9)6(4)16(10,14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGIKDMKHORAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371663 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175205-76-2 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175205-76-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)

![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)